DPNI-caged-GABA

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of DPNI-caged GABA involves the addition of a nitroindoline (NI) caging group to the GABA molecule. This caging group is attached in such a way that it inhibits the action of GABA until it is removed by light exposure. A study by Ogden (2009) describes the modification of GABA with a nitroindoline caging group, aiming to minimize binding to GABA receptors before photolysis, making it a useful tool for investigating GABAergic transmission with minimal interference (Ogden, 2009).

Molecular Structure Analysis

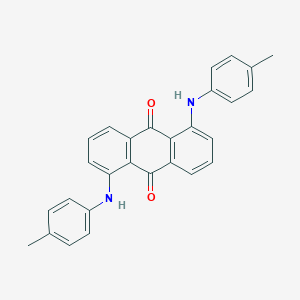

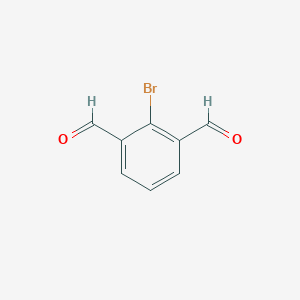

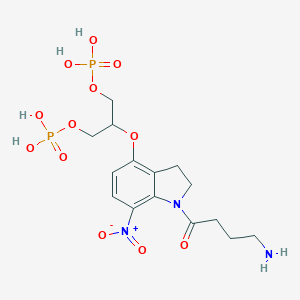

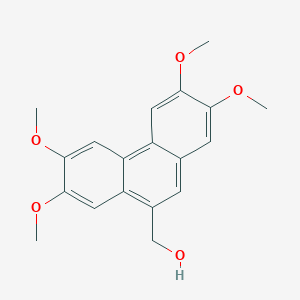

The molecular structure of DPNI-caged GABA includes the core GABA structure with the addition of the DPNI caging group. This caging group significantly alters the molecule's properties, rendering GABA inactive until the caging group is removed through photolysis. The precise structural modification ensures that the caged compound can be specifically activated at desired locations and times in neuronal studies, providing a powerful tool for neuroscience research.

Chemical Reactions and Properties

DPNI-caged GABA is designed to undergo a specific chemical reaction when exposed to light, releasing active GABA. The caging group's removal is a photochemical reaction that occurs with high spatial and temporal precision. This characteristic enables researchers to study the immediate effects of GABA release on neuronal activity and communication, offering insights into the functioning of GABAergic synapses and networks.

Physical Properties Analysis

The physical properties of DPNI-caged GABA, such as solubility and stability, are crucial for its application in neuroscientific experiments. The compound must be sufficiently stable under physiological conditions to prevent premature uncaging, yet it must also be amenable to rapid and complete activation upon exposure to appropriate light wavelengths. The studies have shown that nitroindoline-caged compounds, including GABA derivatives, are hydrolytically stable and suitable for characterizing neurotransmitter receptors, highlighting their suitability for in situ experiments (Ogden, 2009).

Chemical Properties Analysis

The chemical properties of DPNI-caged GABA, specifically its reactivity and the conditions required for photolysis, are central to its function as a caged neurotransmitter. The efficiency of photolysis, the wavelength of light required for activation, and the kinetics of GABA release are critical parameters. Research indicates that DPNI-caged GABA can be activated with precision, allowing for the detailed study of GABAergic transmission and the role of GABA in neuronal circuits (Ogden, 2009).

Applications De Recherche Scientifique

Neuroscience Studies : DPNI-caged-GABA is used for investigating the properties and distribution of GABA receptors, as well as for selectively silencing neurons in situ. This allows for detailed studies of neuronal transmission and receptor function. It minimizes pharmacological interference and is suitable for fast kinetic studies (Trigo et al., 2009; Ogden, 2009).

Spatial and Temporal Control : It allows for the study of neuronal transmission in specific regions of a neuron by breaking the covalent bond of the caged molecule, thus releasing GABA in a controlled manner both in terms of time and space (Cozzolino et al., 2020).

Cellular Physiology : Caged compounds like DPNI-caged-GABA are crucial in cellular physiology, particularly in studying neurotransmitters and their interactions with other molecules (Kaplan, 1990).

Two-Photon Uncaging : Two-photon uncaging of caged GABA and glutamate allows for bimodal control of neuronal membrane potential with subcellular resolution, enabling high-resolution functional mapping of GABA-A receptors and detailed receptor studies (Kantevari et al., 2010; Matsuzaki et al., 2010).

Research on GABAA Receptors : The controlled release of neurotransmitters like GABA, facilitated by DPNI-caged-GABA, supports extensive research on GABAA receptors and their pharmacology (Gatta et al., 2022).

In Vivo Studies : DPNI-caged-GABA can also be used for the spatially and temporally controlled release of molecules in vivo, affecting global brain activity (Lopes-dos-Santos et al., 2011).

Optoneurobiology : It enables the study of the signaling of the inhibitory neurotransmitter GABA in its natural state using two-photon uncaging microscopy (Richers et al., 2017).

Propriétés

IUPAC Name |

[2-[[1-(4-aminobutanoyl)-7-nitro-2,3-dihydroindol-4-yl]oxy]-3-phosphonooxypropyl] dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N3O12P2/c16-6-1-2-14(19)17-7-5-11-13(4-3-12(15(11)17)18(20)21)30-10(8-28-31(22,23)24)9-29-32(25,26)27/h3-4,10H,1-2,5-9,16H2,(H2,22,23,24)(H2,25,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLCHBTSDKGMLRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=C(C=CC(=C21)OC(COP(=O)(O)O)COP(=O)(O)O)[N+](=O)[O-])C(=O)CCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N3O12P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

499.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

DPNI-caged-GABA | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Oxo-1-[(2,3,6,7-tetramethoxyphenanthren-9-yl)methyl]-L-proline](/img/structure/B31427.png)

![2-[(12-Hydroxy-1,3,11,24,31,41,44-heptamethyl-39-oxo-2,6,10,15,19,25,29,34,38,43,47-undecaoxaundecacyclo[26.22.0.03,26.05,24.07,20.09,18.011,16.030,48.033,46.035,44.037,42]pentaconta-21,40-dien-14-yl)methyl]prop-2-enal](/img/structure/B31443.png)